2-azido-1,3-dimethylbenzene

Descripción general

Descripción

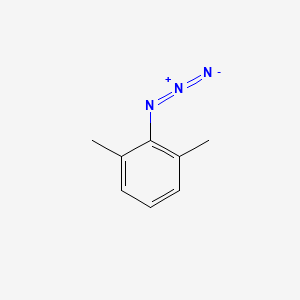

2-azido-1,3-dimethylbenzene is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzene ring substituted with two methyl groups at the 1 and 3 positions. This compound is part of the broader class of organic azides, which are known for their reactivity and versatility in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-1,3-dimethylbenzene typically involves the azidation of a suitable precursor. One common method is the azide transfer reaction, where 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) is used to transfer the azide group to an alcohol under mild conditions . Another method involves the use of bis(2,4-dichlorophenyl) phosphate in the presence of 4-(dimethylamino)pyridine as a base .

Industrial Production Methods: Industrial production of organic azides, including this compound, often employs continuous-flow processes. These processes utilize recyclable catalysts such as Amberlyst-15 and copper-catalyzed click reactions to achieve efficient azidation .

Análisis De Reacciones Químicas

Types of Reactions: 2-azido-1,3-dimethylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it displaces leaving groups such as halides or sulfonates.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition Reactions:

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).

Cycloaddition: Copper (I) catalysts in the presence of terminal alkynes.

Major Products:

Substitution: Formation of alkyl azides.

Reduction: Formation of primary amines.

Cycloaddition: Formation of 1,2,3-triazoles.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₇H₈N₄

- Molecular Weight : 163.17 g/mol

- Physical State : Colorless liquid

- Melting Point : -8°C

- Boiling Point : 170°C

The structure features a benzene ring with methyl groups at the 1 and 3 positions and an azide group (-N₃) at the 2-position. This specific substitution pattern influences its reactivity and biological interactions.

Organic Synthesis

2-Azido-1,3-dimethylbenzene is widely used as a precursor in the synthesis of various heterocycles, including:

- Pyrroles

- Pyrazoles

- Oxazoles

These compounds are essential in pharmaceutical chemistry for developing new drugs and agrochemicals.

Bioorthogonal Chemistry

The azide functional group allows for bioorthogonal reactions, particularly click chemistry with alkynes. This property is exploited for:

- Labeling Biomolecules : Facilitating the tracking of proteins and nucleic acids in live cells.

- Drug Delivery Systems : Enhancing the efficacy of therapeutic agents through targeted delivery mechanisms .

Medicinal Applications

This compound serves as a precursor for synthesizing triazole-based pharmaceuticals, which are used in:

- Antifungal Treatments

- Anticancer Therapies

The stability of azide linkages enhances drug design by allowing for the formation of robust connections with biological molecules .

Material Science

In material science, this compound is utilized for:

- Development of Functionalized Polymers : These polymers can be tailored for specific applications such as coatings and adhesives.

- Creation of Fluorescent Probes : Enhancing imaging techniques for biological processes in live tissues .

Diazo-Transfer Reactions

A study demonstrated that this compound could efficiently convert primary amines into organic azides through diazo-transfer reactions. This method was notable for being metal-free and achieving high yields .

Antisense Oligonucleotide Development

Research highlighted the use of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (derived from the compound) to enhance the stability of antisense oligonucleotides against nuclease degradation. This modification improved cellular uptake and gene-silencing capabilities, showcasing its potential in gene therapy .

Mecanismo De Acción

The mechanism of action of 2-azido-1,3-dimethylbenzene primarily involves its reactivity as an azide. The azide group can participate in click chemistry reactions, forming stable triazole rings through cycloaddition with alkynes . This reactivity is harnessed in various applications, from drug development to materials science.

Comparación Con Compuestos Similares

Phenyl Azide: Another organic azide with similar reactivity but different substitution pattern on the benzene ring.

2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP): A reagent used for azide transfer reactions.

Benzyl Azide: An azide with a benzyl group instead of methyl groups.

Uniqueness: 2-azido-1,3-dimethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Its dual methyl groups provide steric hindrance, affecting its behavior in chemical reactions compared to other azides .

Actividad Biológica

2-Azido-1,3-dimethylbenzene is an organic compound with significant potential in various biological and chemical applications. This article explores its biological activity, synthesis, and implications in research, particularly in bioorthogonal chemistry and medicinal applications.

Chemical Structure and Properties

Chemical Formula: CHN

Molecular Weight: 163.17 g/mol

Physical State: Colorless liquid

Melting Point: -8°C

Boiling Point: 170°C

The compound features a benzene ring substituted at the 1 and 3 positions with methyl groups, while an azide group (-N₃) is attached at the 2-position. This substitution pattern influences its reactivity and biological interactions.

Biological Activity

This compound exhibits noteworthy biological activities primarily due to its azide functional group, which allows it to participate in bioorthogonal reactions. These reactions are crucial for labeling and tracking biomolecules without disrupting cellular processes.

- Bioorthogonal Chemistry: The azide group can undergo click chemistry reactions, particularly with alkynes, facilitating the labeling of proteins and nucleic acids in live cells. This property is exploited in various imaging techniques and drug delivery systems.

- Synthesis of Pharmaceuticals: The compound serves as a precursor for synthesizing triazole-based drugs, which have applications in antifungal and anticancer therapies. Its ability to form stable linkages with biological molecules enhances its utility in drug design .

Case Studies

-

Diazo-Transfer Reactions:

A study demonstrated that this compound could be utilized in diazo-transfer reactions to convert primary amines into organic azides efficiently. This transformation was achieved using a metal-free approach, showcasing the compound's versatility in organic synthesis . -

Antisense Oligonucleotide Development:

Research involving antisense oligonucleotides (ASOs) highlighted the use of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), derived from the compound, to enhance the stability and efficacy of ASOs against nuclease degradation. This modification improved their cellular uptake and gene-silencing capabilities .

Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | Synthesis of triazole-based drugs for antifungal and anticancer treatments |

| Biotechnology | Bioorthogonal labeling of biomolecules for imaging and tracking |

| Organic Synthesis | Precursor for various heterocycles including pyrroles and pyrazoles |

| Material Science | Development of advanced materials through polymerization reactions |

Propiedades

IUPAC Name |

2-azido-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-4-3-5-7(2)8(6)10-11-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZCAAYTAPDGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180948 | |

| Record name | Benzene, 2-azido-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26334-20-3 | |

| Record name | Benzene, 2-azido-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026334203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-azido-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the reaction between 2-azido-1,3-dimethylbenzene and the ruthenium bisammine complex?

A1: This reaction, as described in the research paper [], highlights the versatility of the ruthenium bisammine complex as a precursor for synthesizing various Ru(II) complexes. The reaction with this compound, a bulky aryl azide, specifically leads to the formation of a ruthenium imido complex []. This is significant because the resulting ruthenium imido complex exhibits high catalytic activity in the reaction of alkyl azides with primary amines to produce N-substituted imines []. This demonstrates the potential application of these complexes in organic synthesis.

Q2: How does the steric bulk of this compound influence the reaction outcome?

A2: The research [] shows that the reaction of the ruthenium bisammine complex with aryl azides yields different products depending on the steric bulk of the azide. While less bulky azides like azidobenzene lead to the formation of ruthenium 1,4-diphenyltetraaza-1,3-diene complexes, bulkier aryl azides such as this compound result in ruthenium imido complexes []. This suggests that the steric hindrance imposed by the two methyl groups in this compound directs the reaction pathway towards imido complex formation. Further research could explore the steric limitations and investigate the reaction with other substituted aryl azides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.